4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid
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Overview
Description
4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid is a complex organic compound that belongs to the class of pteridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in enzymatic processes and as a potential inhibitor of certain enzymes.
Medicine: Research has focused on its potential as an antitumor agent and its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzoic acid
- Methyl 1-(4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzoyl)piperidine-4-carboxylate
- 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
Uniqueness
4-[1-(2,4-Diaminopteridin-6-yl)butan-2-yl]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Properties
CAS No. |
80576-81-4 |
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Molecular Formula |
C17H18N6O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[1-(2,4-diaminopteridin-6-yl)butan-2-yl]benzoic acid |
InChI |
InChI=1S/C17H18N6O2/c1-2-9(10-3-5-11(6-4-10)16(24)25)7-12-8-20-15-13(21-12)14(18)22-17(19)23-15/h3-6,8-9H,2,7H2,1H3,(H,24,25)(H4,18,19,20,22,23) |
InChI Key |
YQGAPVSWXCFUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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